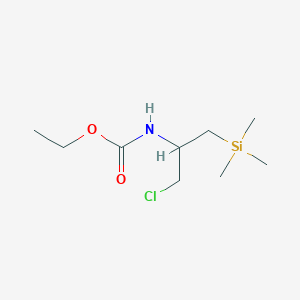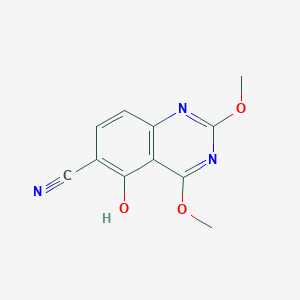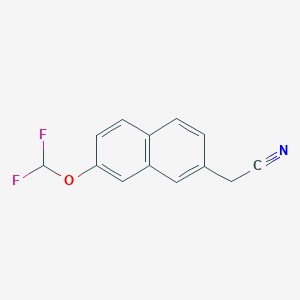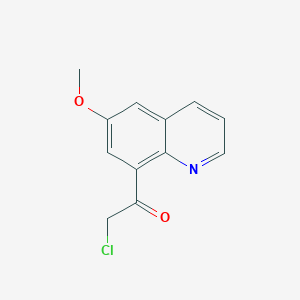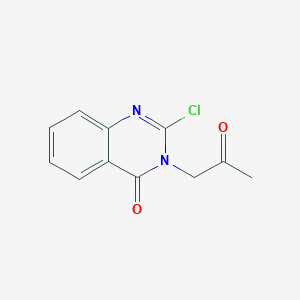
2-(4-Methoxyphenyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)quinazoline is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)quinazoline can be achieved through various methods. One common approach involves the oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen in the presence of a catalytic amount of BF3·Et2O as a Lewis acid . This method is environmentally friendly and offers high yields with excellent atom economy. Another method involves the reaction of aromatic aldehyde and anthranilic acid under specific conditions . Industrial production methods often utilize scalable and efficient synthetic routes to ensure high purity and yield.
Chemical Reactions Analysis
2-(4-Methoxyphenyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using atmospheric oxygen in the presence of catalysts like salicylic acid.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Cyclization: Intramolecular cyclization reactions can be used to form more complex structures.
Common reagents used in these reactions include atmospheric oxygen, salicylic acid, sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Methoxyphenyl)quinazoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of epidermal growth factor receptors (EGFR), which are involved in cell proliferation and survival . The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)quinazoline can be compared with other similar compounds, such as:
2-(4-Bromophenyl)quinazoline: This compound has a bromine atom instead of a methoxy group and exhibits different biological activities.
2-(4-Chlorophenyl)quinazoline: This compound has a chlorine atom instead of a methoxy group and shows distinct chemical properties.
2-(4-Fluorophenyl)quinazoline: This compound has a fluorine atom and is used in different research applications.
Properties
Molecular Formula |
C15H12N2O |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)quinazoline |
InChI |
InChI=1S/C15H12N2O/c1-18-13-8-6-11(7-9-13)15-16-10-12-4-2-3-5-14(12)17-15/h2-10H,1H3 |
InChI Key |
WVGOZBCLJFXGTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









